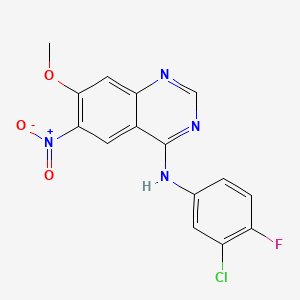

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

Description

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS: 179552-74-0) is a quinazoline derivative with significant applications in pharmaceutical research, particularly as a synthetic intermediate for tyrosine kinase inhibitors like dacomitinib and afatinib . Its molecular formula is C₁₄H₁₀ClFN₄O₃, featuring a nitro group at position 6, a methoxy group at position 7, and a 3-chloro-4-fluorophenylamino moiety at position 4. The compound is synthesized via iron-mediated reduction of nitro intermediates or nucleophilic aromatic substitution reactions, achieving yields of 73–90% . Characterization by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and LC/MS confirms its structural integrity .

Key physicochemical properties include:

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEKKVCWODTGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Halogenation: The chloro and fluoro substituents are introduced through halogenation reactions, typically using reagents like thionyl chloride and fluorine gas or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the above synthetic routes to ensure high yield and purity. These methods may include continuous flow reactions, advanced purification techniques, and the use of catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Sodium methoxide, potassium carbonate, various amines.

Major Products

The major products formed from these reactions include various substituted quinazolines, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, have been identified as promising anticancer agents. They function primarily as protein kinase inhibitors, which are crucial in cancer cell signaling pathways. Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential for development into a therapeutic agent for cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives can inhibit the growth of certain bacteria and fungi. Future studies are suggested to explore the antibacterial properties of this compound specifically, as preliminary data shows promise in this area .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods involving nucleophilic aromatic substitution reactions. The compound can serve as a precursor for synthesizing other biologically active derivatives, enhancing its applicability in drug development .

| Synthesis Method | Yield | Characterization Techniques |

|---|---|---|

| Nucleophilic Aromatic Substitution | 99% | 1H NMR, 13C NMR, HRMS |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable antiproliferative effects on various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell growth at low micromolar concentrations .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinazoline derivatives has provided insights into how modifications to the core structure can enhance biological activity. The presence of the methoxy and nitro groups in this compound is believed to play a crucial role in its anticancer efficacy and selectivity towards specific cancer types .

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cell growth and survival. This makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Table 2: Comparative Physicochemical Properties

Biological Activity

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, identified by its CAS number 179552-74-0, is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 348.72 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, particularly in cancer therapy.

| Property | Value |

|---|---|

| CAS Number | 179552-74-0 |

| Molecular Formula | C₁₅H₁₀ClFN₄O₃ |

| Molecular Weight | 348.72 g/mol |

| Storage Conditions | Dark place, inert atmosphere, room temperature |

Quinazoline derivatives have been extensively studied for their role as inhibitors of various kinases involved in cancer progression. The presence of electron-withdrawing groups such as chlorine and fluorine on the aniline ring enhances the compound's ability to interact with the binding sites of target proteins, particularly the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs).

Key Mechanisms:

- EGFR Inhibition : The compound exhibits potent inhibitory activity against EGFR, which is often overexpressed in various cancers. The IC50 values reported for similar quinazoline derivatives range from 1.35 to 20.72 nM, indicating strong efficacy in blocking this pathway .

- Antiproliferative Activity : In vitro studies show that quinazoline derivatives can significantly reduce cell proliferation in cancer cell lines such as A431 (squamous carcinoma) and A549 (lung carcinoma) .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the quinazoline scaffold:

- Chloro and Fluoro Substituents : The introduction of chloro and fluoro groups at the para position enhances binding affinity to EGFR.

- Methoxy and Nitro Groups : These groups at the 7 and 6 positions, respectively, are crucial for maintaining biological activity .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound showed significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established drugs like gefitinib .

- In Vivo Efficacy : Preliminary in vivo studies indicated that compounds with similar structures could inhibit tumor growth in xenograft models, suggesting potential for clinical application .

- Comparative Analysis : A comparative study showed that derivatives with similar substituents exhibited varying degrees of activity against different types of cancer cells, emphasizing the importance of chemical modifications in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, and what challenges arise during its preparation?

- Methodological Answer : The compound is synthesized via nucleophilic substitution on a quinazoline core. Key steps include nitration of the quinazoline ring at position 6, followed by substitution at position 4 with 3-chloro-4-fluoroaniline. Challenges include controlling regioselectivity during nitration and minimizing byproducts from competing reactions (e.g., over-nitration). Reaction optimization in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ improves yields .

- Critical Data :

| Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Nitration | 65–75 | ≥95% |

| Amine coupling | 50–60 | ≥90% |

Q. How is this compound characterized structurally, and what analytical techniques are essential for quality control?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at position 7, nitro at position 6). The aromatic region (δ 7.2–8.5 ppm) distinguishes halogenated phenyl groups .

- HPLC-MS : Ensures purity (>98%) and validates molecular weight (348.72 g/mol, [M+H]⁺ = 349.72) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, though limited by nitro group instability under X-rays .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : As a Dacomitinib intermediate, it exhibits EGFR kinase inhibition (IC₅₀ ~10–50 nM in kinase assays). In vitro cytotoxicity screens (e.g., MTT assays) against NSCLC cell lines (H1975, A549) show IC₅₀ values of 0.5–2 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence its biological activity and selectivity?

- Methodological Answer : SAR studies compare analogs with substituent changes:

| Analog Substituent | EGFR IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| 7-Methoxy, 6-Nitro | 15 | 5.2 |

| 7-Fluoro, 6-Nitro | 22 | 3.8 |

| 6-Amino (reduced nitro) | >1000 | 12.4 |

- The nitro group enhances electron-withdrawing effects critical for EGFR binding, while methoxy improves solubility .

Q. How can contradictory data between biochemical assays and cellular efficacy studies be resolved?

- Methodological Answer : Discrepancies (e.g., high kinase inhibition but low cellular activity) may stem from poor membrane permeability or metabolic instability. Strategies:

- Permeability assays : Use Caco-2 monolayers to assess passive diffusion (Papp <1×10⁻⁶ cm/s indicates poor absorption).

- Metabolic stability : Incubate with liver microsomes; half-life <30 min suggests rapid clearance .

- Orthogonal assays : Pair SPR (binding kinetics) with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What computational approaches are used to predict binding modes and optimize interactions with EGFR?

- Methodological Answer :

- Molecular docking : Autodock Vina or Schrödinger Suite models the compound in EGFR’s ATP-binding pocket (PDB: 1M17). Key interactions:

- Nitro group forms H-bonds with Met793.

- 3-Chloro-4-fluorophenyl occupies the hydrophobic cleft .

- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns trajectories).

Q. What strategies mitigate toxicity concerns observed in preclinical studies?

- Methodological Answer :

- Off-target profiling : Screen against 50+ kinases (DiscoverX panel) to identify promiscuity.

- Metabolite identification : LC-MS/MS detects reactive intermediates (e.g., nitroso derivatives).

- Prodrug design : Mask the nitro group as a phosphonate ester to reduce hepatic toxicity .

Data Contradiction Analysis

Q. Why do solubility predictions (e.g., LogP) conflict with experimental solubility in aqueous buffers?

- Analysis : Calculated LogP (3.2) suggests moderate lipophilicity, but experimental solubility (<10 µg/mL) is lower due to crystal packing effects. Techniques:

- Amorphization : Spray-drying with PVP increases solubility to 45 µg/mL.

- Co-solvency : 10% DMSO in PBS improves dissolution .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.